molecular formula C14H15NO3S B268552 N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide

N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide

Cat. No. B268552
M. Wt: 277.34 g/mol
InChI Key: KMZDNMXGKOHHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide, also known as MTCA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTCA is a thiophene-based compound that has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer growth, neurodegeneration, and inflammation. N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cancer growth and survival. In neurodegenerative diseases, N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide has been shown to reduce oxidative stress and inflammation, which are both implicated in neuronal damage. Inflammation is also an area where N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide has shown potential, as it has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing oxidative stress and inflammation in neurodegenerative diseases, and reducing inflammation in various animal models. N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide has also been shown to have a low toxicity profile, which makes it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to the animals or cells being studied. However, one of the limitations of using N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide, including further studies on its mechanism of action, optimization of its synthesis method, and testing its efficacy in clinical trials. N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in various diseases. Additionally, the development of new formulations of N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide that improve its solubility in water could expand its potential applications in lab experiments and clinical trials.
In conclusion, N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide is a promising compound that has shown potential in various fields, including cancer research, neurodegenerative diseases, and inflammation. Its low toxicity profile and promising preclinical results make it a promising candidate for further development. However, further research is needed to determine its potential as a therapeutic agent in clinical trials.

Synthesis Methods

N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of thiophene-2-carboxylic acid with 3-bromoanisole to form 3-(2-methoxyethoxy)thiophene-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to form N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide.

Scientific Research Applications

N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide has shown potential in reducing neuronal damage and improving cognitive function. Inflammation is also an area where N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide has shown potential, as it has been shown to reduce inflammation in various animal models.

properties

Product Name

N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

N-[3-(2-methoxyethoxy)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H15NO3S/c1-17-7-8-18-12-5-2-4-11(10-12)15-14(16)13-6-3-9-19-13/h2-6,9-10H,7-8H2,1H3,(H,15,16)

InChI Key

KMZDNMXGKOHHEM-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC(=C1)NC(=O)C2=CC=CS2

Canonical SMILES

COCCOC1=CC=CC(=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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